molecular formula C10H13NOS B1407657 N-Cyclopropyl-4-methylbenzenesulfinamide CAS No. 1706438-53-0

N-Cyclopropyl-4-methylbenzenesulfinamide

Cat. No.: B1407657
CAS No.: 1706438-53-0
M. Wt: 195.28 g/mol
InChI Key: HVVAGCYOVBTYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-methylbenzenesulfinamide is a nitrogen-containing sulfinamide that has garnered attention in the scientific community due to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-methylbenzenesulfinamide typically involves the reaction of cyclopropylamine with 4-methylbenzenesulfinyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-methylbenzenesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert it back to the corresponding sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Corresponding sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Cyclopropyl-4-methylbenzenesulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-methylbenzenesulfinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-4-methylbenzenesulfonamide: Similar in structure but differs in the oxidation state of the sulfur atom.

    Sulfonimidates: Share a similar sulfur (VI) center but have different substituents and applications.

Uniqueness

N-Cyclopropyl-4-methylbenzenesulfinamide is unique due to its specific combination of a cyclopropyl group and a sulfinamide functional group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in synthesis and research.

Properties

IUPAC Name

N-cyclopropyl-4-methylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-2-6-10(7-3-8)13(12)11-9-4-5-9/h2-3,6-7,9,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVAGCYOVBTYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl-4-methylbenzenesulfinamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl-4-methylbenzenesulfinamide
Reactant of Route 3
Reactant of Route 3
N-Cyclopropyl-4-methylbenzenesulfinamide
Reactant of Route 4
Reactant of Route 4
N-Cyclopropyl-4-methylbenzenesulfinamide
Reactant of Route 5
Reactant of Route 5
N-Cyclopropyl-4-methylbenzenesulfinamide
Reactant of Route 6
Reactant of Route 6
N-Cyclopropyl-4-methylbenzenesulfinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.